N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGUZKFKDMOPSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide typically involves the reaction of 2-aminobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or dimethylformamide under reflux conditions. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via acylation reactions between 2-aminobenzothiazole derivatives and chlorobenzoyl chlorides. A representative pathway involves:
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Reaction of 3-chloro-benzoyl chloride with 2-aminobenzothiazole in the presence of potassium thiocyanate to form a thiourea intermediate, followed by dethiocyanation under catalytic conditions (e.g., Co(II) salts) to yield the final amide .
Hydrolysis and Stability
The amide bond undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Cleavage of the amide group generates 4-chlorobenzoic acid and 2-(1,3-benzothiazol-2-yl)aniline .
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Basic Hydrolysis : Forms a carboxylate salt and releases the benzothiazole-amine derivative.
Metal-Catalyzed Transformations
The compound participates in coordination chemistry due to the benzothiazole’s nitrogen and sulfur donor sites:
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Complexation with transition metals (e.g., Co(II), Mn(II)) modifies its electronic structure, enabling catalytic applications in organic synthesis .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at ~250°C , producing volatile chlorinated byproducts and carbonaceous residues. The benzothiazole ring’s thermal stability contributes to its resistance to fragmentation below this threshold .
Table 2: Heterocyclization Reactions
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| α-Bromoacetophenone | K₂CO₃, DMF, 80°C | Thiazolo[3,2-a]pyrimidine | 72% |
| 4-Nitrobenzoic acid | MeSO₃H/SiO₂, 140°C, 2.5 h | 2-(4-Nitrophenyl)benzothiazole | 85% |
Comparative Reactivity
The 4-chloro substituent on the benzamide moiety influences electronic effects:
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Electron-withdrawing nature enhances electrophilic substitution reactivity at the benzothiazole ring’s C-5/C-6 positions.
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Steric hindrance from the phenyl group limits nucleophilic attack at the amide nitrogen.
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antibacterial Activity
Research indicates that compounds with benzothiazole moieties exhibit substantial antibacterial properties. N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial enzymes, leading to cell death. In vitro studies have demonstrated that this compound can outperform standard antibiotics, making it a candidate for treating antibiotic-resistant infections.
1.2 Anticancer Potential
The compound is also being investigated for its anticancer properties. Similar benzothiazole derivatives have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies suggest that this compound may interact with specific cancer cell signaling pathways, although more research is necessary to confirm these effects .
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for optimizing its therapeutic potential. Studies focus on:
- Binding Affinity : Assessing how well the compound binds to specific bacterial enzymes or cancer cell receptors can provide insights into its efficacy and mechanism of action.
- Structural Modifications : Investigating how changes in the compound's structure affect its biological activity can guide the design of more potent derivatives .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antibacterial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics against resistant strains of E. coli, suggesting its potential as a new treatment option.
- Cancer Cell Line Research : In vitro experiments showed that treatment with this compound resulted in significant growth inhibition of various cancer cell lines, indicating its promise as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial DNA replication. In cancer cells, the compound may induce apoptosis by activating caspase enzymes or inhibiting specific signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Derivatives with Varying Benzamide Substituents
A series of N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide derivatives (Table 1) highlights the impact of substituents on physical properties and synthetic efficiency:
Key Insights :
Substituent Effects on Lipophilicity and Bioactivity
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide
This analog replaces the chloro group with a butoxy chain, increasing lipophilicity (XLogP3 = 6.1 vs. ~4.5 for chloro) and molecular weight (402.5 g/mol vs. ~368 g/mol for chloro). The bulky butoxy group may enhance membrane permeability but reduce solubility .
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
Positional Isomerism and Conformational Effects
N-[3-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4-chlorobenzamide
This positional isomer shifts the benzothiazole to the 3-position of the phenyl ring and adds a 2-methyl group. Such changes may sterically hinder target binding or alter pharmacokinetics compared to the 2-benzothiazolyl derivative .
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various pathogens, including Mycobacterium tuberculosis. This article explores its biological mechanisms, pharmacokinetics, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H13ClN2OS |
| Molar Mass | 390.89 g/mol |
| CAS Number | 478050-02-1 |
Target Enzyme: DprE1
The primary mechanism of action for this compound involves the inhibition of DprE1 , an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis. By targeting DprE1, this compound disrupts the formation of arabinogalactan, a critical component of the mycobacterial cell wall, leading to bacterial cell death.
Biochemical Pathways
The inhibition of DprE1 results in a cascade of biochemical effects that compromise the structural integrity of the bacterial cell wall. This disruption is crucial for the compound's potent anti-tubercular activity.
Pharmacokinetics
Benzothiazole derivatives like this compound generally exhibit favorable pharmacokinetic properties. These include:
- Absorption : High bioavailability due to good solubility.
- Distribution : Effective penetration into tissues, including those affected by tuberculosis.
- Metabolism : Metabolized primarily in the liver with potential for active metabolites.
- Excretion : Primarily excreted via renal pathways.
Antimicrobial Activity
Research has highlighted the antimicrobial efficacy of this compound against various bacterial strains. In vitro studies demonstrate significant activity against both gram-positive and gram-negative bacteria. The compound has shown particularly strong effects against Mycobacterium tuberculosis, making it a candidate for further development as an anti-tubercular agent .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Anti-Tubercular Efficacy :
- Antifungal Activity :
Q & A
Q. What are the common synthetic routes for N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide, and what factors influence reaction yields?
The compound is typically synthesized via Rh-catalyzed C-H amidation of 2-arylbenzo[d]thiazoles, yielding 66% under optimized conditions . Microwave-assisted synthesis and one-pot multicomponent reactions are effective for improving yield and reducing reaction time, with solvent choice (e.g., ethanol or dichloromethane) and temperature control critical to minimizing side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation, with and NMR providing detailed coupling constants and chemical shifts . X-ray crystallography using SHELX programs (e.g., SHELXL) is recommended for resolving crystal structures, particularly for high-resolution or twinned data .
Q. What in vitro biological activities have been reported for this compound?
The compound exhibits anti-tubercular activity against multidrug-resistant strains, with IC values determined via mycobacterial growth inhibition assays . Comparative studies with analogs (e.g., 4-chloro vs. 4-nitro substituents) suggest enhanced antimicrobial activity in chlorine-substituted derivatives .
Advanced Research Questions
Q. How do structural modifications at the benzamide or benzothiazole moieties affect biological activity?
Substitutions at the benzamide ring (e.g., chlorine at position 4) improve target binding affinity, while nitro or methoxy groups alter electronic properties, impacting enzyme inhibition . Benzothiazole modifications (e.g., methyl or morpholino groups) enhance solubility or pharmacokinetic profiles, as shown in analogs with increased bioavailability .
Q. What strategies are employed to resolve contradictions in biological activity data across different studies?
Discrepancies in IC values or binding affinities often arise from assay conditions (e.g., pH, temperature) or cell-line variability. Standardizing protocols (e.g., consistent ATP concentrations in kinase assays) and using orthogonal validation methods (e.g., isothermal titration calorimetry alongside enzyme assays) are recommended .
Q. How can computational methods aid in understanding the compound's interaction with biological targets?
Molecular docking studies using AutoDock Vina or Schrödinger Suite can predict binding modes with enzymes like mycobacterial enoyl-ACP reductase. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-target complexes over time, identifying key residues for mutagenesis studies .
Q. What are the challenges in optimizing this compound's pharmacokinetic properties?
Poor aqueous solubility (common in benzothiazole derivatives) can be addressed via prodrug strategies (e.g., acetylated intermediates) or formulation with cyclodextrins . Metabolic instability due to amide hydrolysis may require introducing electron-withdrawing groups or deuterium substitution at vulnerable sites .
Methodological Guidance
Q. What in vitro assays are suitable for evaluating its therapeutic potential?
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., NADH depletion for oxidoreductases) with positive controls (e.g., isoniazid for anti-tubercular studies) .
- Cytotoxicity : MTT or resazurin assays in mammalian cell lines (e.g., HEK293) to assess selectivity indices .
- Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for quantifying dissociation constants () .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Substitution Patterns : Synthesize derivatives with halogen (Cl, Br), electron-donating (OCH), and bulky (naphthyl) groups at the benzamide ring .
- Biological Testing : Prioritize analogs with >50% yield and >95% purity. Use hierarchical clustering of bioactivity data to identify critical substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
